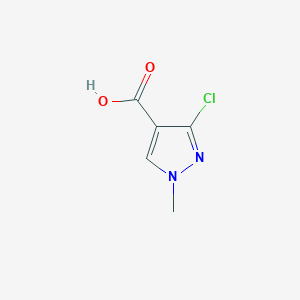

3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOOPWDQTYAVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137343-52-3 | |

| Record name | 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of biologically active molecules. Among these, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid stands out as a key building block. Its trifluoromethyl analogue is a critical component in a new generation of highly effective fungicides, highlighting the importance of this heterocyclic scaffold[1]. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic process.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily accessible ethyl 1H-pyrazole-4-carboxylate. The proposed synthetic route is as follows:

-

N-Methylation: Regioselective methylation of the pyrazole ring at the N1 position.

-

Chlorination: Introduction of the chloro-substituent at the C3 position of the pyrazole ring.

-

Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

This strategy is designed for efficiency and control, with each step building upon the previous one to construct the target molecule with high fidelity.

Sources

physicochemical properties of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the essential (CAS No. 137343-52-3). As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, a thorough understanding of its molecular characteristics is paramount for researchers, chemists, and formulation scientists.[1] This document details the compound's structural identity, empirical data on its melting point, and predicted values for its boiling point, density, and lipophilicity. Furthermore, it outlines its expected spectroscopic profile and provides standardized, step-by-step protocols for the experimental determination of its core properties. The interplay between these characteristics—solubility, acidity (pKa), and lipophilicity (LogP)—is discussed in the context of drug discovery and development, where such parameters directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4]

Introduction: The Pyrazole Scaffold in Modern Chemistry

The Significance of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability and versatile chemical properties, which allow for diverse substitutions.[5][6][7] This versatility has led to the incorporation of pyrazole moieties into a wide array of biologically active compounds, including anti-inflammatory, anticancer, antibacterial, and analgesic agents.[8][9] Numerous blockbuster drugs feature this core structure, underscoring its importance in modern drug discovery.[5][6]

This compound: A Key Intermediate

This compound serves as a critical building block for creating more complex, high-value molecules.[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and a methylated pyrazole ring, offers multiple reaction sites for facile functionalization. This makes it an invaluable precursor in the synthesis pathways for novel active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and fungicides.[1][10]

The Critical Role of Physicochemical Profiling

The ultimate success of a drug or agrochemical candidate is inextricably linked to its physicochemical properties.[11][12] Characteristics such as solubility, melting point, pKa, and lipophilicity govern how a compound behaves in biological systems, affecting everything from its absorption in the gut to its ability to cross cell membranes and interact with its target.[2][4] Early and accurate profiling of these properties is essential for identifying promising candidates, optimizing molecular design, and minimizing late-stage attrition in the development pipeline.[3][11]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further analysis.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 137343-52-3 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][13][14] |

| Molecular Weight | 160.56 g/mol | [1][14] |

| Canonical SMILES | CN1C=C(C(=N1)Cl)C(=O)O | [13] |

| InChIKey | OBOOPWDQTYAVEJ-UHFFFAOYSA-N | [13] |

The structure consists of a pyrazole ring N-methylated at position 1. A chlorine atom is substituted at position 3, and a carboxylic acid group is attached at position 4. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Core Physicochemical Properties: An In-Depth Analysis

The following properties are critical for the handling, formulation, and application of the compound.

Physical State and Appearance

Under standard conditions, this compound is a solid. Its purity and crystalline form can influence its appearance.

Melting Point: A Marker of Purity and Stability

The melting point is a fundamental property that provides an indication of a compound's purity and the strength of its crystal lattice forces.

| Property | Value | Notes |

| Melting Point | 217-219 °C | A narrow melting range suggests high purity. |

Boiling Point and Thermal Stability

The boiling point indicates the temperature at which the compound transitions to a gaseous state. For compounds with high melting points, this value is often predicted as decomposition may occur before boiling.

| Property | Value | Notes |

| Boiling Point | 315.8 ± 22.0 °C | This is a predicted value. |

Solubility Profile: Implications for Formulation and Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The carboxylic acid moiety suggests pH-dependent aqueous solubility, with higher solubility expected at pH values above its pKa. Solubility in organic solvents is important for synthesis and purification processes.

Acidity and Ionization (pKa)

The pKa is the pH at which the carboxylic acid group is 50% ionized. This property profoundly influences a molecule's solubility, lipophilicity, and ability to permeate biological membranes. For a carboxylic acid, the pKa is typically in the range of 3-5. The specific pKa of this compound would need to be determined experimentally but is expected to fall within this range, influenced by the electron-withdrawing effects of the chloro and pyrazole substituents.

Lipophilicity (LogP): Balancing Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's affinity for lipid-like environments versus aqueous ones. It is a key factor in predicting membrane permeability and overall ADME properties.[3]

| Property | Value | Notes |

| XlogP | 0.7 | This is a computationally predicted value. |

Source:[13]

An XlogP of 0.7 suggests that the compound is relatively hydrophilic, though it possesses a degree of lipophilicity sufficient to engage with non-polar environments.

Spectroscopic Characterization

Spectroscopic data provides irrefutable confirmation of a molecule's structure. While specific spectra for this compound are not publicly available, its expected profile can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the 2500-3300 cm⁻¹ region.[15]

-

C-H Stretch (Alkyl & Aromatic): Absorptions are expected around 2950-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1710-1760 cm⁻¹.[15]

-

C=C / C=N Stretches (Pyrazole Ring): Medium intensity bands are expected in the 1400-1600 cm⁻¹ region.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of each proton and carbon atom.

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons (CH₃), a singlet for the C5-proton on the pyrazole ring, and a very broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (COOH).

-

¹³C NMR: Distinct signals would be present for the methyl carbon, the three pyrazole ring carbons (including the C-Cl and C-COOH carbons), and the carbonyl carbon of the carboxylic acid group (typically >170 ppm).

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and providing structural clues.

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.01123 |

| [M+Na]⁺ | 182.99317 |

| [M-H]⁻ | 158.99667 |

| [M]⁺ | 160.00340 |

Source:[13]

Integrated Physicochemical Workflow for Discovery & Development

The assessment of physicochemical properties is not a series of isolated experiments but an integrated workflow. Data from each analysis informs the next steps in the development pipeline, from lead optimization to formulation.

Caption: Integrated workflow for physicochemical property assessment.

Standardized Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties.

Protocol: Determination of Melting Point (Capillary Method)

Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point. Impurities typically depress and broaden the melting range.

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

-

Sample Preparation: Place a small amount (2-3 mm height) of finely powdered, dry compound into a capillary tube sealed at one end.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (217 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: This gold-standard method measures thermodynamic solubility by allowing the compound to reach equilibrium between its solid state and a saturated solution.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Protocol: pKa Determination via Potentiometric Titration

Causality: This protocol measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Caption: Experimental workflow for pKa determination via titration.

-

System Setup: Calibrate a pH meter with at least two standard buffers. Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acid).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture like methanol if solubility is low).

-

Titration: Place the pH probe in the stirred solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Collection: Record the pH value and the volume of titrant added at each step.

-

Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection on the curve).

-

pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

Conclusion: A Profile of a Versatile Chemical Intermediate

This compound presents a physicochemical profile of a stable, crystalline solid with a high melting point. Its predicted hydrophilic character (XlogP = 0.7) and the presence of an ionizable carboxylic acid group are defining features that must be carefully considered during its application in synthesis and development. The data and protocols presented in this guide offer a foundational understanding for researchers, enabling informed decisions in experimental design, reaction optimization, and the strategic development of new chemical entities. A comprehensive grasp of these properties is indispensable for unlocking the full potential of this versatile pyrazole intermediate in both pharmaceutical and agrochemical innovation.

References

-

Di, L., & Kerns, E. H. (2016). The Impact of Physicochemical and Molecular Properties in Drug Design. PubMed Central. [Link]

-

Verma, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International. [Link]

-

Pardhi, D. M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]

-

Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 12. fiveable.me [fiveable.me]

- 13. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 14. This compound [myskinrecipes.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS number 137343-52-3

An In-depth Technical Guide to 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 137343-52-3)

Introduction: The Strategic Importance of Pyrazole Scaffolds

In the landscape of modern chemical synthesis, particularly within agrochemical and pharmaceutical development, pyrazole derivatives represent a cornerstone of innovation. Their inherent biological activity and synthetic versatility make them privileged scaffolds in the design of novel active ingredients.[1][2] This guide focuses on a specific, high-value building block: This compound . With the CAS number 137343-52-3, this molecule is a critical intermediate, prized for a structure that is primed for functionalization. The presence of the chloro group and the carboxylic acid on the methylated pyrazole ring offers two distinct and reactive sites for chemists to elaborate upon, enabling the construction of complex, high-potency molecules such as next-generation fungicides, herbicides, and potential therapeutic agents.[3] This document provides an in-depth examination of its properties, synthesis, applications, and handling, tailored for the research and development scientist.

Section 1: Core Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data points are critical for reaction planning, purification, and formulation. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 137343-52-3 | [3][4] |

| Molecular Formula | C₅H₅ClN₂O₂ | [3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Melting Point | 217-219 °C | [3][4] |

| Boiling Point (Predicted) | 315.8±22.0 °C | [3] |

| Density (Predicted) | 1.56±0.1 g/cm³ | [3] |

Section 2: Synthesis and Chemical Reactivity

The utility of this pyrazole derivative is fundamentally linked to its synthesis and subsequent reactivity. While multiple proprietary synthesis routes exist, a common and logical approach involves the construction of the pyrazole ring followed by chlorination. The carboxylic acid group serves as a key handle for amide bond formation, a crucial step in the synthesis of many bioactive compounds.

Conceptual Synthesis Workflow

The synthesis of substituted pyrazoles often follows a convergent strategy where acyclic precursors are cyclized. A plausible pathway involves the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.

Caption: Conceptual workflow for the synthesis of the target pyrazole.

Reactivity and Role as an Intermediate

The true value of this compound lies in its role as a scaffold. The carboxylic acid is readily converted into an acid chloride or activated with coupling reagents to form amide bonds with various amines. This is the key transformation for creating a library of active molecules. The chloro substituent, while relatively stable, can participate in nucleophilic substitution reactions under specific conditions, offering another avenue for diversification.

Section 3: Applications in Agrochemical and Pharmaceutical Development

This intermediate is a validated precursor for classes of molecules with significant biological activity, particularly in the agrochemical sector.

Pivotal Role in Fungicide Synthesis

A closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the central building block for a multi-billion dollar class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These include commercial products like Bixafen, Isopyrazam, and Fluxapyroxad.[5] These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi.[5] By logical extension, the 3-chloro analogue serves as a similarly valuable intermediate for creating novel SDHI fungicides or other agrochemicals where this specific substitution pattern is desired for optimal biological activity and patentability.

Caption: Application pathway from intermediate to diverse bioactive molecules.

Broader Potential

Beyond fungicides, its structure is valuable for creating herbicides and plant growth regulators.[3] The pyrazole core is a well-established pharmacophore in human health, and intermediates like this are constantly explored in medicinal chemistry programs targeting a range of diseases.[1]

Section 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The available safety data sheets (SDS) indicate several hazards that users must be aware of.[7][8][9][10]

| Hazard Category | Description and Precautions | Reference(s) |

| Acute Toxicity | May be harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [8][9][10] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust. Use only in a well-ventilated area, preferably under a chemical fume hood. Do not eat, drink, or smoke when using this product. | [7][8][10] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (inspect prior to use), safety glasses with side-shields or goggles, and a lab coat. For dust-forming situations, use a NIOSH (US) or EN 143 (EU) approved particle respirator. | [7][8] |

| First Aid | If Inhaled: Move person to fresh air. In Case of Skin Contact: Wash off with soap and plenty of water. In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If Swallowed: Rinse mouth with water. Consult a physician in all cases of exposure. | [7][10] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in an inert atmosphere (storage at 2-8°C is recommended). | [3][7] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. | [7] |

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and subsequent use of this compound.

Protocol 1: Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid (Illustrative Method)

This protocol is adapted from a known procedure for a constitutional isomer and illustrates the key chlorination step.[11] The causality behind using a strong dehydrating/chlorinating agent like phosphorus oxychloride is to replace the hydroxyl group of a precursor with a chlorine atom efficiently.

Objective: To synthesize a chloro-substituted pyrazole carboxylic acid from its hydroxy precursor.

Materials:

-

Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)

-

Ice-water

-

Dichloromethane (DCM) or Ether for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1 eq.) with phosphorus oxychloride (5-10 eq.). Rationale: POCl₃ serves as both the chlorinating agent and the solvent.

-

Heating: Heat the stirred mixture to 90-100 °C. Maintain this temperature for several hours (e.g., 48-72 hours), monitoring the reaction progress by TLC or LC-MS. Rationale: Elevated temperature is required to drive the substitution reaction to completion.

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker of crushed ice. This must be done in a fume hood as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas. Rationale: Quenching hydrolyzes the excess POCl₃ and precipitates the product.

-

Isolation/Extraction: The solid product may precipitate directly from the aqueous solution and can be collected by vacuum filtration. The aqueous filtrate should be extracted several times with a suitable organic solvent like DCM or ether to recover any dissolved product. Rationale: Partitioning between aqueous and organic phases separates the product from inorganic salts.

-

Workup: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate. Rationale: This workup removes impurities and water before solvent evaporation.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure chloro-pyrazole ester, which can then be hydrolyzed to the carboxylic acid.

Protocol 2: Amide Coupling via Acid Chloride Formation

This protocol demonstrates the primary application of the title compound: forming a new amide.

Objective: To couple this compound with a primary or secondary amine.

Materials:

-

This compound (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5-2 equivalents) or Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

The desired amine (1.1 equivalents)

-

A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

Procedure:

-

Acid Chloride Formation: Suspend the carboxylic acid (1 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen). Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear and gas evolution ceases. Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this transformation.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Rationale: Excess SOCl₂ would react with the amine in the next step.

-

Amide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM. Cool the amine solution to 0 °C.

-

Reaction: Slowly add the acid chloride solution dropwise to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Rationale: The amine acts as a nucleophile, attacking the carbonyl of the acid chloride. TEA is a base that scavenges the HCl byproduct generated during the reaction.

-

Workup: Quench the reaction with water or 1M HCl. Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide product.

Section 6: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step in the R&D process. A typical workflow is outlined below.

Caption: Standard analytical workflow for compound validation.

References

- 1. nbinno.com [nbinno.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 137343-52-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. capotchem.com [capotchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

Technical Guide: The Molecular Structure and Application of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract: This document provides an in-depth analysis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will explore its core molecular features, delve into validated synthetic protocols, and characterize its structure through spectroscopic analysis. Furthermore, this guide will discuss the molecule's significance as a scaffold in drug discovery, contextualizing its relevance for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved potency and better physicochemical properties like solubility and metabolic stability. The compound this compound (herein referred to as CMPCA) is a prominent example of a functionalized pyrazole. Its strategic placement of a chloro group, a methyl group, and a carboxylic acid function provides multiple reaction handles for chemists to elaborate upon, making it an invaluable intermediate for creating diverse molecular libraries.[2] This guide aims to provide a comprehensive technical overview of CMPCA for scientists engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

The fundamental identity of CMPCA is defined by its molecular structure and resulting chemical properties. Understanding these basics is critical for its effective use in synthesis and molecular design.

Structural Identification

-

IUPAC Name: this compound

-

CAS Number: 137343-52-3[3]

-

Molecular Formula: C₅H₅ClN₂O₂[4]

-

Molecular Weight: 160.56 g/mol

-

Structure:

Caption: 2D structure of this compound.

Core Physicochemical Data

A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction condition planning.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | PubChem[4] |

| Molecular Weight | 160.56 g/mol | - |

| Monoisotopic Mass | 160.00395 Da | PubChem[4] |

| XLogP3 (Predicted) | 0.7 | Echemi[5] |

| Topological Polar Surface Area | 66 Ų | Echemi[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | Echemi[5] |

Synthesis and Reaction Pathways

The synthesis of substituted pyrazoles is a well-established field, with multiple routes available depending on the desired substitution pattern. For CMPCA and its analogs, cyclocondensation reactions are common. A representative synthesis often involves the reaction of a β-ketoester equivalent with a hydrazine derivative.

Generalized Synthetic Workflow

The formation of the pyrazole core is typically achieved through the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a substituted hydrazine. Subsequent functional group interconversions yield the final product.

Caption: Generalized workflow for the synthesis of CMPCA.

Example Experimental Protocol: Synthesis of a Chloro-Pyrazole Carboxylic Acid

This protocol is a representative example for the synthesis of a related analog, 5-chloro-1-methyl-4-pyrazole carboxylic acid, which illustrates the key chemical transformations.[6] The choice of phosphorus oxychloride (POCl₃) is critical as it serves as both a dehydrating agent and a potent chlorinating agent for the hydroxyl group on the pyrazole ring.

Step 1: Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

-

Combine 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with 50 ml of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Heat the mixture at 90-100 °C for 65 hours. The prolonged heating is necessary to drive the chlorination of the relatively unreactive heterocyclic hydroxyl group to completion.

-

After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Pour the resulting residue into ice-water to quench any remaining POCl₃ and precipitate the product.

-

Filter the precipitated crystals and dry them to obtain the crude 5-chloro-1-methyl-4-pyrazole carboxylic acid.

-

Neutralize the filtrate with 28% aqueous ammonia and extract with diethyl ether to recover the esterified product, ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.[6]

Step 2: Hydrolysis to the Carboxylic Acid (if starting from the ester)

-

Dissolve the isolated ethyl 5-chloro-1-methyl-4-pyrazole carboxylate in a suitable solvent like ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2M) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid (e.g., 2M) to a pH of ~2-3, causing the carboxylic acid to precipitate.

-

Filter the solid, wash with cold water, and dry to yield the final product.

Self-Validation: The identity and purity of the final compound must be confirmed through characterization techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to validate the success of the protocol.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of CMPCA. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of CMPCA is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer.[7][8] |

| ~3100-3000 | =C-H stretch | Aromatic Ring | Indicates C-H bonds on the pyrazole ring.[7] |

| <3000 | -C-H stretch | Methyl Group | Corresponds to the C-H bonds of the N-methyl group. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong absorption typical for a carbonyl in a hydrogen-bonded carboxylic acid.[8] |

| ~1600-1450 | C=C / C=N stretch | Aromatic Ring | Vibrations associated with the pyrazole ring structure.[7] |

Causality: The extreme broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a dimer. This is a highly reliable diagnostic feature.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet integrating to 3H around 3.8-4.0 ppm for the N-methyl (N-CH₃) protons.

-

A singlet integrating to 1H around 8.0-8.5 ppm for the C5-H proton on the pyrazole ring.

-

A very broad singlet integrating to 1H, typically >10 ppm , for the carboxylic acid proton (-COOH). This signal can sometimes be difficult to observe.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

A signal around 35-40 ppm for the N-methyl carbon.

-

Multiple signals in the aromatic region (~110-150 ppm ) for the three carbons of the pyrazole ring.

-

A signal in the downfield region, typically ~160-170 ppm , for the carboxylic acid carbonyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A peak at m/z ≈ 160.

-

Isotope Pattern: A crucial diagnostic feature will be the presence of an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35 Da).

Applications in Drug Discovery and Agrochemicals

Functionalized pyrazole carboxylic acids are highly sought-after intermediates. The carboxylic acid moiety provides a convenient attachment point for amide bond formation, a ubiquitous linkage in pharmaceuticals and biologically active molecules.[9][10]

The specific substitution pattern of CMPCA makes it a precursor for compounds targeting a range of biological systems. For instance, pyrazole carboxamides are a well-known class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[9] The core pyrazole structure is essential for binding to the enzyme's active site.

Caption: Role of CMPCA as an intermediate in bioactive molecule synthesis.

The development of numerous commercial fungicides, such as Bixafen and Fluxapyroxad, is based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, highlighting the industrial importance of this molecular class.[11][12] While CMPCA has a chloro-substituent instead of a difluoromethyl group, it represents a closely related and synthetically valuable analog for the exploration of new chemical space in the search for novel agrochemicals and pharmaceuticals.[1][9]

Conclusion

This compound is a structurally rich and synthetically versatile building block. Its well-defined molecular architecture, characterized by a stable aromatic core and strategically placed reactive functional groups, makes it an asset for medicinal and agricultural chemists. The synthetic pathways to this molecule are robust, and its structure can be unambiguously confirmed through standard spectroscopic methods. As the demand for novel, effective, and specific bioactive compounds continues to grow, the importance of foundational scaffolds like CMPCA in enabling innovative drug discovery and development programs cannot be overstated.

References

-

Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate . PubChem. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Wikipedia. Available at: [Link]

-

This compound . MySkinRecipes. Available at: [Link]

- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid . PrepChem.com. Available at: [Link]

-

This compound . PubChemLite. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative . ACS Omega. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors . PubMed Central. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . PubMed Central. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives . RACO. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 137343-52-3 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid in Modern Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-efficacy compounds. Among these, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 137343-52-3) has emerged as a pivotal intermediate. Its unique substitution pattern—a reactive chlorine atom, a directing methyl group, and a versatile carboxylic acid handle—renders it an exceptionally valuable scaffold. This guide provides an in-depth exploration of its synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Profile and Spectroscopic Signature

A thorough understanding of a key intermediate begins with its fundamental properties. This data serves as a benchmark for quality control and reaction monitoring.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 160.56 g/mol | --INVALID-LINK--[1] |

| Melting Point | 217-219 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 315.8±22.0 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.56±0.1 g/cm³ | --INVALID-LINK--[1] |

| Appearance | White to off-white solid |

Spectroscopic Data for Structural Verification:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet, significantly downfield.

-

δ ~8.0-8.2 ppm (s, 1H, pyrazole C5-H): The proton on the pyrazole ring is a singlet.

-

δ ~3.9 ppm (s, 3H, N-CH₃): The N-methyl protons will appear as a sharp singlet.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~163 ppm (C=O): The carbonyl carbon of the carboxylic acid.

-

δ ~140-150 ppm (C3-Cl): The carbon bearing the chlorine atom.

-

δ ~135-140 ppm (C5-H): The protonated carbon of the pyrazole ring.

-

δ ~110-120 ppm (C4-COOH): The carbon attached to the carboxylic acid group.

-

δ ~40 ppm (N-CH₃): The N-methyl carbon.

-

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The most common and industrially relevant synthesis of this compound involves a multi-step process starting from readily available precursors. The key steps are the formation of the pyrazole ring, followed by methylation, chlorination, and finally, hydrolysis of an ester intermediate.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol:

Step 2a: Chlorination of Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (Note: This is an analogous procedure, adapt stoichiometry for the non-ethylated precursor)

-

Rationale: This step introduces the crucial chlorine atom at the 3-position of the pyrazole ring. The choice of a chlorinating agent is critical. While sulfuryl chloride is effective, greener alternatives are gaining traction. A method using hydrochloric acid and hydrogen peroxide has been developed to improve safety and reduce hazardous byproducts[2].

-

Procedure:

-

Dissolve ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate in a suitable solvent (e.g., acetic acid).

-

Add concentrated hydrochloric acid to the solution.

-

Slowly add hydrogen peroxide (e.g., 30% aqueous solution) dropwise while maintaining the reaction temperature, typically between 20-40°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Step 2b: Hydrolysis to the Carboxylic Acid

-

Rationale: Saponification is a standard and robust method for converting an ester to a carboxylic acid. The use of a strong base like sodium hydroxide ensures complete and rapid hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Procedure:

-

Dissolve the crude or purified ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (typically 1.5-2.0 equivalents).

-

Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the ester is no longer present.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid. A white precipitate should form.

-

Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid readily participates in amide bond formation, a cornerstone reaction in the synthesis of bioactive molecules.

Amide Coupling Reactions:

The carboxylic acid can be activated by a variety of coupling reagents to facilitate reaction with a primary or secondary amine, forming a stable amide bond. The choice of coupling reagent is dictated by the steric and electronic properties of the amine, cost, and desired reaction conditions.

Figure 2: General mechanism for amide bond formation.

Detailed Protocol for HATU-Mediated Amide Coupling:

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates. It minimizes side reactions and often leads to high yields in short reaction times.

-

Procedure:

-

In an inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add the desired amine (1.0-1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.

-

Add HATU (1.1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

-

Applications in Agrochemicals: The SDHI Fungicide Revolution

A primary application of this compound is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens by targeting complex II in the mitochondrial respiratory chain. The pyrazole-carboxamide scaffold is a key pharmacophore for this class of fungicides.

The 3-chloro substituent on the pyrazole ring is crucial for the biological activity of many of these fungicides. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring significantly influence the fungicidal spectrum and efficacy.

Notable SDHI Fungicides Derived from Pyrazole Carboxylic Acids:

| Fungicide | Key Structural Feature | Target Pathogens |

| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Broad spectrum, including Septoria and rusts in cereals |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Wide range of fungal diseases in various crops |

| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Effective against diseases in cereals and other crops |

| Penthiopyrad | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core | Controls diseases like gray mold and powdery mildew |

While many commercial SDHIs utilize a difluoromethyl group at the 3-position, the 3-chloro analogue serves as a critical building block and a point for further chemical modification. The principles of amide coupling described above are directly applicable to the synthesis of these potent agrochemicals. For instance, the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4',5'-trifluorobiphenyl-2-amine yields Fluxapyroxad[3].

Emerging Roles in Medicinal Chemistry: Kinase Inhibitors

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting various protein families, including kinases. Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis.

While a direct synthesis of a marketed JAK inhibitor from this compound is not prominently documented, the closely related pyrazole core is a key component of many JAK inhibitors in development and on the market. For example, the drug Tofacitinib, a potent JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which is often coupled with a substituted piperidine moiety[1][4]. The synthetic strategies for building complex heterocyclic systems often rely on versatile building blocks like substituted pyrazole carboxylic acids. The functional handles on this compound make it an attractive starting point for the synthesis of novel kinase inhibitor libraries.

Conclusion: A Versatile and Indispensable Building Block

This compound stands out as a strategic intermediate due to its combination of a stable heterocyclic core and three distinct functionalization points. Its synthesis is well-established, and its reactivity, particularly in amide bond formation, is reliable and versatile. Its proven utility in the synthesis of high-value SDHI fungicides and its potential as a scaffold for novel kinase inhibitors underscore its importance in both the agrochemical and pharmaceutical industries. As research continues to demand more complex and precisely substituted molecules, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and successful chemical synthesis.

References

- 1. research.unl.pt [research.unl.pt]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have made it a "privileged scaffold," a core molecular structure that can be readily modified to interact with a wide range of biological targets.[1][3] This inherent versatility has led to the development of pyrazole derivatives with a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and anti-obesity effects.[1][2][4][5]

From the early discovery of antipyrine in 1884 to modern therapeutics, the pyrazole nucleus has been a consistent source of new drug candidates.[6] This guide provides a technical overview of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, and presenting validated experimental protocols for their evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with the most prominent examples being selective COX-2 inhibitors.[6][7][8]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10][11] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation.[11][12]

Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[6][12] Pyrazole derivatives, most notably Celecoxib, have been designed to selectively inhibit COX-2.[6][12][13] This selectivity is achieved through the interaction of the pyrazole core and its substituents with a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[9][11][12] By inhibiting COX-2, these compounds block the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.[9][11]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[14][15][16]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[15][16][17] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins.[15][18]

Procedure:

-

Animal Selection and Acclimatization: Use healthy Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into at least three groups (n=6 per group):

-

Group I (Control): Receives the vehicle only.

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

-

Group III (Test): Receives the pyrazole derivative being tested.

-

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[16][18]

-

Measurement of Paw Volume: Measure the paw volume of each rat at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after injection using a plethysmometer.[17][18]

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Control Paw Volume - Test Paw Volume) / Control Paw Volume] x 100

-

Anticancer Activity: A Multi-pronged Approach

The pyrazole scaffold is a key feature in many compounds developed as anticancer agents, targeting various hallmarks of cancer.[3][5]

Mechanism of Action: Diverse Cellular Targets

The anticancer effects of pyrazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple cellular pathways involved in cancer progression.[10] Key mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and inhibition of anti-apoptotic molecules such as PDK1 and AKT1.[10]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells by upregulating cell cycle inhibitors (e.g., p21, p27) and downregulating cyclins.[10]

-

Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients by decreasing the expression of factors like Vascular Endothelial Growth Factor (VEGFA).[10]

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and growth.

Caption: Multiple anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity: Combating Microbial Resistance

The emergence of microbial resistance to existing antibiotics has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[19][20]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but several potential targets have been proposed. Some studies suggest that these compounds may disrupt the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.[21] Other research indicates that pyrazole derivatives can act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[20]

Experimental Protocols

3.2.1. Agar Disk Diffusion Method

This is a widely used qualitative method to screen for antimicrobial activity.[22][23][24]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically place sterile filter paper discs (about 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.[22]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[22]

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.[22]

Anticonvulsant Activity: Potential in Epilepsy Treatment

Several pyrazole derivatives have been investigated for their potential as anticonvulsant agents for the management of epilepsy.[25][26]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[27][28][29] It assesses a compound's ability to prevent the spread of seizures.[28]

Procedure:

-

Animal Preparation: Use mice of a suitable strain (e.g., Swiss albino).

-

Compound Administration: Administer the test compound at various doses to different groups of mice. Include a vehicle control group.

-

Induction of Seizure: At the time of peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) through corneal electrodes.[28]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension.[28] The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to other therapeutic areas, such as the treatment of obesity.

Anti-Obesity Activity: Rimonabant and the Endocannabinoid System

Rimonabant, a diaryl-substituted pyrazole, was developed as an anti-obesity drug.[30] It acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[30][31][32][33] These receptors are part of the endocannabinoid system, which is involved in regulating appetite and energy balance.[31][32][33] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant reduces appetite and food intake, and can also improve metabolic parameters.[31][32] However, it was later withdrawn from the market due to serious psychiatric side effects.[30][31]

Caption: Mechanism of action of the pyrazole derivative Rimonabant.

Summary of Quantitative Data

The following table summarizes some reported inhibitory concentrations (IC50) for the anti-inflammatory activity of certain pyrazole derivatives.

| Compound Type | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2/COX-1 | 0.02 µM | 4.5 µM | 225 | [6] |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | - | - | [6] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM | - | - | [6] |

| Pyrazole derivative 2a | COX-2 | 19.87 nM | - | - | [34] |

| Pyrazole derivative 3b | COX-2/COX-1 | 39.43 nM | >876 nM | 22.21 | [34] |

| Pyrazole derivative 5b | COX-2/COX-1 | 38.73 nM | >677 nM | 17.47 | [34] |

Conclusion

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability allows for fine-tuning of its structure to achieve high potency and selectivity for a wide array of biological targets. The diverse biological activities of pyrazole derivatives, from anti-inflammatory and anticancer to antimicrobial and anticonvulsant, underscore their enduring importance in medicinal chemistry. The experimental protocols detailed in this guide provide a framework for the continued exploration and validation of novel pyrazole-based compounds, paving the way for the development of next-generation therapeutics.

References

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

Celecoxib - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

-

"Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. Journal of Chemical Health Risks. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. Patsnap. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. International journal of health sciences. Available at: [Link]

-

Maximal Electroshock Seizure Model | Melior Discovery. Melior Discovery. Available at: [Link]

-

Carrageenan-Induced Paw Edema Model - Charles River Laboratories. Charles River Laboratories. Available at: [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. Available at: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. MDPI. Available at: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate. Available at: [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Institutes of Health. Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Available at: [Link]

-

Rimonabant - Wikipedia. Wikipedia. Available at: [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. National Institutes of Health. Available at: [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. Available at: [Link]

-

Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. Bentham Science. Available at: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. SciSpace. Available at: [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. SlideShare. Available at: [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. YouTube. Available at: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. MDPI. Available at: [Link]

-

Carrageenan-Induced Paw Edema Model - Creative Bioarray. Creative Bioarray. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. National Center for Biotechnology Information. Available at: [Link]

-